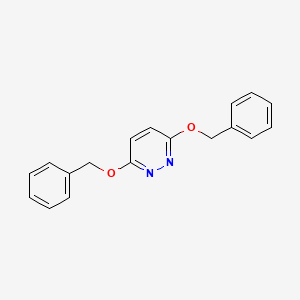

3,6-Bis(benzyloxy)pyridazine

Overview

Description

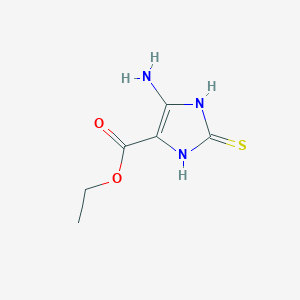

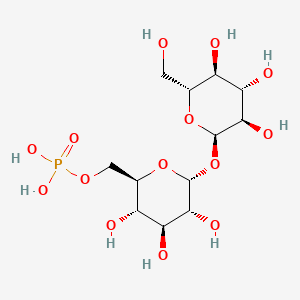

3,6-Bis(benzyloxy)pyridazine is an organic compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . The compound has a molecular weight of 292.34 .

Synthesis Analysis

The synthesis of 3,6-Bis(benzyloxy)pyridazine has been achieved through various methods. One such method involves the use of mixed organic ligands under solvothermal conditions . Another method involves the use of 1,2,3-triazines with 1-propynylamines, which enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .

Molecular Structure Analysis

The pyridazine ring in 3,6-Bis(benzyloxy)pyridazine is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Chemical Reactions Analysis

3,6-Bis(benzyloxy)pyridazine has been used in the synthesis of various metal–organic coordination polymers . These polymers have been characterized by single-crystal X-ray diffraction, IR, TG, XRD, and elemental analyses .

Physical And Chemical Properties Analysis

3,6-Bis(benzyloxy)pyridazine has a molecular weight of 292.34 . The compound is characterized by its unique physicochemical properties, which include weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Optical Switching and Imaging Techniques

3,6-Bis(styryl)pyridazines, which are closely related to 3,6-Bis(benzyloxy)pyridazine, have been found to undergo stereoisomerization upon irradiation in both solution and liquid crystalline phases. This photochemical behavior can be utilized in optical switching and imaging techniques. Such compounds have shown potential in writing and erasing information using photoinduced phase transitions between smectic and isotropic phases (Meier et al., 2008).

Synthesis of Pyridazine Derivatives

Research on the solid-phase synthesis of 3,6-disubstituted pyridazine derivatives, including 3,6-Bis(benzyloxy)pyridazine, has been conducted. This process involves the reaction of polymer-bound sodium benzenesulfinate with various substrates followed by condensation with hydrazine. Such methods facilitate the production of pyridazine derivatives in a more controlled and efficient manner (Chenyu et al., 2001).

Nonlinear Optical Studies

3,6-Bis(2 pyridyl) pyridazine, another derivative similar to 3,6-Bis(benzyloxy)pyridazine, has been synthesized and studied for its nonlinear optical properties. Although it possesses less second harmonic generation (SHG) efficiency, it has a large first hyperpolarizability, suggesting potential applications in nonlinear optics (Dhas et al., 2013).

Water Oxidation Catalysts

Compounds involving 3,6-bis(benzyloxy)pyridazine structures have been explored as ligands in the creation of ruthenium complexes for water oxidation. Such complexes show promising results in oxygen evolution, indicating potential applications in catalysis and environmental chemistry (Zong & Thummel, 2005).

Herbicidal Activities

Studies have also been conducted on derivatives of 3,6-bis(benzyloxy)pyridazine for their herbicidal activities. Certain compounds in this category have shown significant herbicidal effects, suggesting potential agricultural applications (Xu et al., 2012).

Mechanism of Action

While the specific mechanism of action for 3,6-Bis(benzyloxy)pyridazine is not explicitly mentioned in the search results, pyridazine and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Future Directions

properties

IUPAC Name |

3,6-bis(phenylmethoxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-18(20-19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKRPSZFVMBILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NN=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302009 | |

| Record name | 3,6-Bis(phenylmethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(benzyloxy)pyridazine | |

CAS RN |

4603-62-7 | |

| Record name | 3,6-Bis(phenylmethoxy)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4603-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis(phenylmethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methylbenzoyl)amino]propanoic Acid](/img/structure/B3052749.png)

![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)

![(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B3052761.png)